This compound is classified as an acetate ester, derived from the reaction of cis-2-tert-butylcyclohexanol with acetic acid. It exists in two stereoisomeric forms: cis and trans, with the cis form being more prevalent in commercial applications. The synthesis of cis-2-tert-butylcyclohexyl acetate often involves hydrogenation processes that favor the formation of the cis isomer.
The synthesis of cis-2-tert-butylcyclohexyl acetate typically involves two main steps:
The molecular structure of cis-2-tert-butylcyclohexyl acetate can be represented as follows:
The structure comprises a cyclohexane ring with a tert-butyl group and an acetate group attached. The specific stereochemistry (cis) influences its physical properties and reactivity.
cis-2-tert-butylcyclohexyl acetate primarily undergoes several types of chemical reactions:
The mechanism for the synthesis of cis-2-tert-butylcyclohexyl acetate typically involves:
This compound may cause skin irritation upon contact and has environmental hazards related to aquatic life .
cis-2-tert-butylcyclohexyl acetate is predominantly used in:
Biocatalytic routes have emerged as sustainable alternatives for synthesizing high-value fragrance precursors with precise stereocontrol. For cis-2-tert-butylcyclohexyl acetate, the key challenge lies in overcoming the thermodynamic preference for the trans-isomer during cyclohexanone reduction. Biocatalysis leverages enzyme stereoselectivity to favor the kinetically controlled cis-alcohol intermediate – a structural prerequisite for the target acetate. This approach operates under mild conditions (25°C–40°C, ambient pressure), eliminating the need for high-pressure H2 handling or cryogenic temperatures required by traditional chemical methods. Alcohol dehydrogenases (ADHs) and lipases serve as the primary biocatalysts, enabling a two-step sequence: 1) stereoselective ketone reduction, and 2) enantioselective acetylation. The process advantageously couples cofactor regeneration systems (e.g., glucose/glucose dehydrogenase) to drive reactions to completion while minimizing waste [2].
The enzymatic reduction of 4-tert-butylcyclohexanone (5) to cis-4-tert-butylcyclohexanol (3) is the cornerstone for synthesizing the target fragrance. Screening 18 commercial ADHs identified five highly effective enzymes capable of delivering >90% conversion and exceptional diastereomeric excess (de) for the cis-isomer:
Table 1: Performance of Select ADHs in 4-tert-Butylcyclohexanone Reduction [2]
ADH Enzyme | Conversion (%) | cis-Alcohol Diastereomeric Excess (de %) | Reaction Time (h) |
---|---|---|---|
EVO-200 | >99 | 99 | 18 |
EVO-440 | >99 | >99 (for trans) | 18 |
EVO-30 | >99 | 88 | 18 |
EVO-441 | >99 | 85 | 18 |
EVO-270 | >99 | 80 | 18 |
EVO-420 | >99 | 66 | 18 |
Notably, EVO-200 achieved near-perfect cis-selectivity (de = 99%) under aqueous-organic biphasic conditions (pH 7–9, 30°C) using a catalytic NAD(P)H/glucose dehydrogenase recycling system. The bulky tert-butyl group significantly influenced enzyme activity and stereoselectivity; smaller substituents (e.g., methyl in ketone 6) resulted in lower conversions across most ADHs tested. This underscores the enzyme's ability to accommodate sterically demanding substrates while maintaining precise facial discrimination during hydride transfer to the carbonyl [2].
To address scalability limitations of batch biocatalysis, an integrated continuous-flow platform was developed for synthesizing cis-2:
Table 2: Continuous-Flow Process for cis-2-tert-Butylcyclohexyl Acetate Synthesis [2] [7]
Stage | Module Function | Key Operating Parameters | Outcome |
---|---|---|---|
Reduction | Packed-bed ADH reactor (EVO-200) | Ketone 5 (0.1–0.5M), NAD+, glucose, 30°C, residence time 1–2 h | >99% conv. to cis-alcohol 3 (de >99%) |
Work-up | Liquid-liquid separator | In-line extraction/phase separation | Removal of aqueous cofactors, byproducts |
Acetylation | Packed-bed CALA reactor | Vinyl acetate, 35°C, residence time 0.5–1 h | >98% acetylation of 3 to cis-2 (de >98%) |
Purification | In-line scavengers/distillation | Solvent removal, silica treatment | Isolated cis-2 at >98% purity |
This system overcomes key hurdles: 1) insolubility of ketone 5 via optimized solvent systems (e.g., DMSO/buffer), 2) incompatible pH optima of ADHs and CALA by compartmentalization, and 3) cofactor/product separation via in-line liquid-liquid extraction. Residence time optimization minimizes enzyme inactivation while maximizing throughput. The flow process reduces environmental burden (E-factor <15 vs. >50 for batch metal catalysis) and operational complexity, providing a scalable "green" route to high-purity cis-2 [2] [7].
Traditional industrial synthesis relies on metal-catalyzed hydrogenation of 2-tert-butylphenol (8) over Ni-Fe or Raney Ni catalysts (H2 pressure 5–20 bar, 100°C–150°C). This route yields predominantly the thermodynamically favored trans-alcohol, necessitating harsh isomerization (e.g., strong base, >200°C) to achieve ~70% cis-alcohol before acetylation:
Metal-Catalyzed Route:2-tert-butylphenol (8) → Hydrogenation (Ni-Fe/Al2O3, 150°C, 15 bar H2) → cis/trans-2-tert-butylcyclohexanol (9, cis:trans ≈ 30:70) → Isomerization (KOH, 220°C) → cis-rich 9 (de ~70%) → Acetylation (Ac2O) → cis-2 (de ~70%) [1] [5].
Table 3: Metal-Catalyzed vs. Biocatalytic Synthesis of cis-2 Precursor
Parameter | Metal-Catalyzed Hydrogenation | Biocatalytic Reduction/Acylation |
---|---|---|
Catalyst | Ni-Fe alloys, Raney Ni, Rh/C | EVO-200 ADH, CALA lipase |
Conditions | 100°C–220°C, 5–20 bar H2, organic solvents | 25°C–40°C, ambient pressure, aqueous-organic solvents |
cis-Alcohol Selectivity | ≤70% de after isomerization | 99% de (EVO-200) |
Step Economy | 3–4 steps (hydrogenation, isomerization, acetylation) | 2 steps (reduction, acetylation) |
Environmental Impact | High E-factor (>50), metal leaching risk | Low E-factor (<15), biodegradable catalysts |
Throughput | Batch only; limited by high-pressure reactors | Continuous-flow compatible |
The biocatalytic route offers compelling advantages: 99% de for the cis-alcohol versus ≤70% de via metal catalysis, ambient vs. high-pressure/temperature processing, and direct acetylation without isomerization. Flow biocatalysis further enhances productivity (STY up to 200 g·L-1·d-1) while reducing solvent consumption by >60% compared to batch protocols. Although noble metal catalysts (e.g., Rh/C in scCO2) achieve moderate cis-selectivity (de ~58–76%), they suffer from high cost and complex reactor requirements [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0